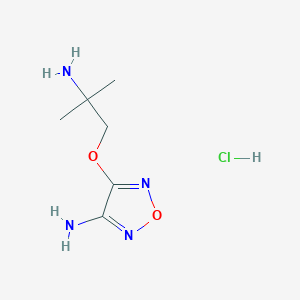

4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine hydrochloride

Vue d'ensemble

Description

4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine hydrochloride (4-AMPF) is a synthetic compound that has been used in a variety of scientific research applications. 4-AMPF is a derivative of furazan, a heterocyclic organic compound found in a variety of plants, and has been used in organic synthesis, as well as in biochemical and physiological research.

Applications De Recherche Scientifique

Immunology

4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine hydrochloride: may have potential applications in immunology, particularly in modulating immune responses. CRAC channels play a crucial role in the activation of T-cells and mast cells, which are integral to the immune system . By influencing these channels, it could be possible to treat disorders related to immune system dysregulation, such as autoimmune diseases, allergies, and inflammatory conditions.

Allergy Treatment

In the context of allergies, compounds that can act as CRAC channel inhibitors may be used to prevent the activation of mast cells, which are responsible for releasing histamines during an allergic reaction . This could lead to new treatments for allergic reactions that are more targeted than current antihistamines.

Inflammatory Disorders

Similarly, by preventing the overactivation of immune cells, 4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine hydrochloride could be used to mitigate inflammatory responses. This has implications for treating chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis .

Respiratory Therapeutics

The compound’s potential role in modulating immune responses suggests it could be used in respiratory therapeutics, particularly for conditions like asthma, where inflammation and immune response play a significant role in the disease’s pathology .

Neurology

CRAC channels are also found in neurons, and their modulation has been suggested to affect neurological functions and disorders. Research into compounds like 4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine hydrochloride could open up new avenues for treating neurodegenerative diseases or conditions associated with calcium dysregulation in the brain .

Oncology

The regulation of calcium channels is critical in the proliferation and survival of cancer cells. Targeting CRAC channels with 4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine hydrochloride could potentially inhibit cancer cell growth, offering a novel approach to cancer therapy .

Cardiology

Calcium channels are vital in heart function, and their dysregulation can lead to cardiac diseases. Exploring the effects of 4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine hydrochloride on these channels could contribute to the development of new treatments for heart conditions .

Analytical Chemistry

While not directly related to CRAC channel inhibition, compounds like 4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine hydrochloride could be used in analytical chemistry for the development of assays or as standards in calibrating instruments used to measure biological or chemical processes .

Mécanisme D'action

Target of Action

The primary target of 4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine hydrochloride is the phosphoinositide 3′OH kinase family, also known as PI3-kinases . These kinases are crucial for a variety of signal transduction pathways .

Mode of Action

4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine hydrochloride acts as an inhibitor of the PI3-kinases . It inhibits the activity or function of PI3K δ, PI3K α, PI3K β and/or PI3K γ .

Result of Action

The action of 4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine hydrochloride results in the generation of two 3′-phosphoinositide subtypes which function as second messengers in intracellular signal transduction pathways .

Propriétés

IUPAC Name |

4-(2-amino-2-methylpropoxy)-1,2,5-oxadiazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O2.ClH/c1-6(2,8)3-11-5-4(7)9-12-10-5;/h3,8H2,1-2H3,(H2,7,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOVZBFIDFRSDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC1=NON=C1N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine hydrochloride | |

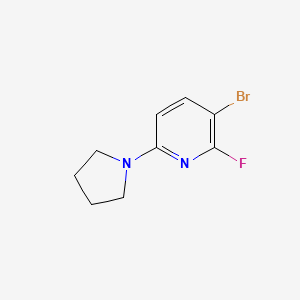

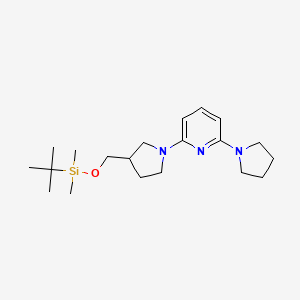

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone](/img/structure/B1440386.png)

![[4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic acid dihydrochloride](/img/structure/B1440390.png)